![molecular formula C14H12O2 B1349963 4-(2-methylphenyl)benzoic Acid CAS No. 5748-43-6](/img/structure/B1349963.png)
4-(2-methylphenyl)benzoic Acid
Overview
Description
4-(2-Methylphenyl)benzoic acid is an organic compound with the molecular formula C14H12O2. It is a derivative of benzoic acid, where a methylphenyl group is attached to the fourth position of the benzoic acid ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 4-bromotoluene can be reacted with 2-chlorobenzoic acid in the presence of a palladium catalyst and a base to yield 4-(2-methylphenyl)benzoic
Biological Activity
4-(2-Methylphenyl)benzoic acid, also known as 3-hydroxy-4-(2-methylphenyl)benzoic acid, is an aromatic carboxylic acid that has garnered attention for its potential biological activities. This compound's structure, characterized by a benzoic acid core with a 2-methylphenyl substituent, suggests various interactions within biological systems, making it a candidate for further pharmacological exploration.
- Molecular Formula : C₁₄H₁₂O₂
- CAS Number : 586-76-5
The presence of hydroxyl and carboxylic functional groups enhances the compound's reactivity, influencing its solubility and interaction with biological macromolecules such as proteins and nucleic acids .
Research indicates that this compound may interact with specific enzymes and receptors, potentially modulating their activity. The compound's ability to influence enzyme kinetics can be pivotal in therapeutic contexts, particularly in metabolic pathways where similar compounds have shown efficacy.
Antimicrobial Activity
Studies have demonstrated the antimicrobial properties of benzoic acid derivatives. For instance, this compound exhibits inhibitory effects against various bacterial strains, suggesting its potential use as a natural preservative or antimicrobial agent in food and pharmaceutical applications .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies indicate that it may inhibit pro-inflammatory cytokine production, which is crucial in managing conditions like arthritis and other inflammatory diseases. This activity could be attributed to its structural similarity to known anti-inflammatory agents .
Study on Enzyme Interaction
A notable study examined the interaction of this compound with cytochrome P450 enzymes. Results indicated that the compound could act as an inhibitor, affecting the metabolism of various substrates. This finding is significant for understanding drug interactions and metabolism in pharmacotherapy .
Clinical Relevance
In a clinical context, the compound's anti-inflammatory and antimicrobial properties suggest its potential application in treating infections and inflammatory disorders. Further clinical trials are necessary to establish effective dosing regimens and safety profiles.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | CAS Number | Biological Activity |
---|---|---|---|
This compound | C₁₄H₁₂O₂ | 586-76-5 | Antimicrobial, Anti-inflammatory |
3-Hydroxy-4-(4-methylphenyl)benzoic Acid | C₁₄H₁₂O₃ | 1261926-50-4 | Anti-inflammatory |
Benzoic Acid | C₇H₆O₂ | 65-85-0 | Preservative |
Scientific Research Applications
Scientific Research Applications
- Chemistry 4-(2-methylphenyl)benzoic acid is utilized as a fundamental component in creating more complex organic compounds.
- Biology This compound is valuable in biological studies, specifically for investigating enzyme interactions and metabolic pathways.
- Industry It is also employed in the production of specialized chemicals and materials.
Synthesis of Angiotensin II Antagonists
This compound is a crucial intermediate in synthesizing 2-(4-methylphenyl)benzonitrile, also known as OTBN (ortho-toluylbenzonitrile), and its tetrazolyl derivative MBT . These compounds are key intermediates in synthesizing "Sartans," which are angiotensin II antagonistic compounds used as antihypertensives .
Process for Preparation
A process for preparing 2-(4-methylphenyl)benzoic acid esters involves reacting an arylzinc compound with a catalyst based on palladium (0) or nickel (0) in an organic solvent . The catalyst can be elementary Pd or Ni, optionally supported, or Pd or Ni complexes with ligands . Ligands are selected from phosphorous (III) derivatives like triphenylphosphine, tritolyphosphine, tributylphosphine, 1,2-bis-diphenylphosphinoethane, and bis-diphenylphosphino-ferrocene . The reduction can be carried out using magnesium, zinc, alkyllithium, triethylamine, or triphenylphosphine .
Large-Scale Synthesis
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid can be manufactured on a large scale through an Ullmann-Goldberg coupling from 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole . Key process improvements include using MeCN as the reaction solvent .
Other Applications and Properties
Properties
IUPAC Name |
4-(2-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNIPPKLIDCYGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374919 | |
Record name | 4-(2-methylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5748-43-6 | |
Record name | 4-(2-methylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Methyl-biphenyl-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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